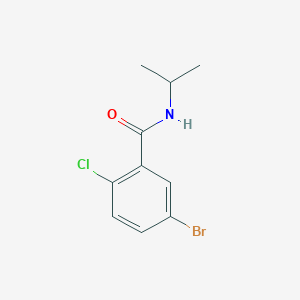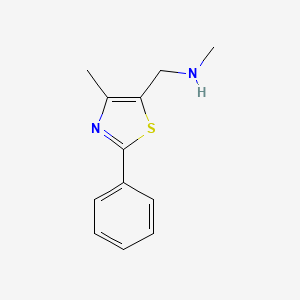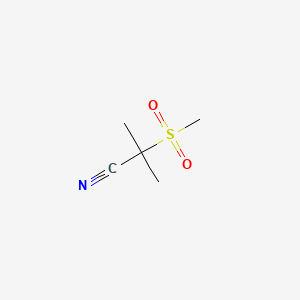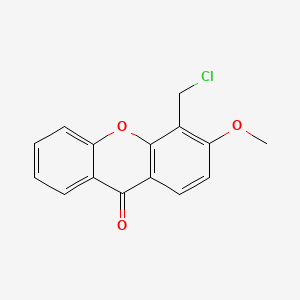
N-Ethyl-N-isopropylaniline
Overview
Description
N-Ethyl-N-isopropylaniline is a highly reactive amine-borane adduct . It has a linear formula of C6H5N (C2H5)CH (CH3)2 and a molecular weight of 163.26 .
Synthesis Analysis
The synthesis of this compound involves the reaction of diborane gas with neat amine at 0-5°C . This reaction affords this compound-borane .Molecular Structure Analysis
The molecular formula of this compound is C11H17N . It has a molecular weight of 163.26 . The InChI key is LHGCJZLKSBOOTD-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound-borane is a highly reactive amine-borane adduct . The reaction of diborane gas with neat amine at 0-5°C affords this compound-borane .Physical And Chemical Properties Analysis
This compound has a density of about 0.88 g/ml . It has a boiling point of about 207-208 degrees Celsius and a melting point of about -21 degrees Celsius . It can be dissolved in various organic solvents .Scientific Research Applications
Oxidative N-dealkylation Reactions
N-Ethyl-N-isopropylaniline has been studied in the context of oxidative N-dealkylation reactions by synthetic nonheme oxoiron(IV) complexes. These studies provide insights into the mechanistic aspects of such reactions, demonstrating the involvement of an electron transfer-proton transfer (ET-PT) mechanism (Nehru, Seo, Kim, & Nam, 2007).
Synthesis of Arylamines
Research has been conducted on the synthesis of ortho-alkyl arylamines from N-alkyl arylamines, including N-isopropylaniline. This process involves passing the N-alkylate over a heterogeneous acid catalyst, contrasting with the para-selectivity of the traditional Hofmann-Martius reaction (Burgoyne & Dixon, 1990).
Electron Transport Materials
This compound has been used in the synthesis of N-(nitrofluorenylidene)anilines, which exhibit properties beneficial for use as electron transport materials in positive charge electrophotography. These materials have shown high stability and negative results in the Ames test, indicating their potential safety (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).
Frustrated Lewis Pair Behavior
Studies on the reactions of N-isopropylaniline with the Lewis acid B(C6F5)3 have provided insights into the behavior of frustrated Lewis pairs. This research contributes to the understanding of interactions between Lewis acids and bases in chemical reactions (Voss, Mahdi, Otten, Fröhlich, Kehr, Stephan, & Erker, 2012).
Fluorescent Particles in Biomedical Research
In the field of biomedical research, this compound has been used in the synthesis of fluorescent polyphosphazenes. These materials are useful in a variety of biomedical applications, such as drug delivery systems and diagnostic medicine (Zhang, Qiu, Li, Jin, & Zhu, 2007).
Workplace Air Quality Monitoring
For occupational health and safety, methods have been developed to determine the concentration of N-isopropylaniline in workplace air using gas chromatography and high-performance liquid chromatography. These techniques ensure safe working environments by monitoring air quality (Xuan, Pan, Liu, Yan, & Zhang, 2015).
Electrochemical and Thermal Behavior in Polymer Chemistry
Research into the electrochemical, thermal, and electrical behavior of copolymers involving N-isopropylaniline has demonstrated its utility in the field of polymer chemistry. This includes the use of these materials as corrosion inhibitors and their solubility in organic solvents (Bhandari, Choudhary, & Dhawan, 2009).
Oligonucleotide Synthesis
This compound has been used as a protecting group in the synthesis of oligonucleotides, indicating its importance in the field of nucleic acid chemistry (Guzaev & Manoharan, 2001).
Mechanism of Action
Target of Action
N-Ethyl-N-isopropylaniline is a highly reactive amine-borane adduct . It functions as a Lewis acid, exhibiting the ability to accept electrons from other molecules, enabling it to form bonds and participate in various chemical reactions .
Mode of Action
The compound interacts with its targets by accepting electrons, which allows it to form bonds and participate in various chemical reactions . For instance, its reaction with alcohols yields ethers, while its interaction with carboxylic acids results in the formation of amides .
Biochemical Pathways
It is known that the compound’s interaction with alcohols and carboxylic acids leads to the formation of ethers and amides, respectively . These reactions could potentially affect various biochemical pathways, depending on the specific alcohols and carboxylic acids involved.
Result of Action
The result of this compound’s action is the formation of new compounds through its interactions with other molecules. Specifically, it can form ethers when reacting with alcohols and amides when interacting with carboxylic acids . These new compounds could have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
It is known that the compound’s reactivity can be influenced by factors such as temperature, as its reaction with diborane gas occurs at 0-5°c .
Safety and Hazards
N-Ethyl-N-isopropylaniline is a flammable liquid . Contact with skin and eyes may cause irritation . Inhalation of excessive steam or dust may cause respiratory irritation . It is recommended to wear appropriate personal protective equipment during operation, such as gloves, goggles, and protective clothing .
Future Directions
Biochemical Analysis
Biochemical Properties
N-Ethyl-N-isopropylaniline plays a significant role in biochemical reactions due to its ability to act as a Lewis acid, accepting electrons from other molecules. This property enables it to form bonds and participate in various chemical reactions. For instance, its reaction with alcohols yields ethers, while its interaction with carboxylic acids results in the formation of amides . Additionally, this compound is used in the preparation of borane complexes, which are reagents for hydroboration reactions . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound influences various cellular processes by interacting with biomolecules such as enzymes and proteins. As a Lewis acid, it can alter cell signaling pathways and gene expression by forming bonds with electron-rich molecules within the cell . This interaction can lead to changes in cellular metabolism and function. For example, the compound’s ability to form amides with carboxylic acids can impact protein synthesis and degradation, thereby affecting overall cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its role as a Lewis acid allows it to accept electrons and form stable complexes with various substrates . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the formation of borane complexes with this compound can inhibit certain enzymatic reactions, thereby modulating metabolic pathways . Additionally, changes in gene expression can occur due to the compound’s interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under standard laboratory conditions, but its reactivity can lead to gradual degradation when exposed to certain environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components . These temporal effects are crucial for understanding the compound’s long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways and cellular functions without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . These threshold effects are important for determining the safe and effective use of the compound in biochemical research and applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in hydroboration reactions, forming borane complexes that are essential for various biochemical processes . Additionally, its ability to form amides with carboxylic acids can influence metabolic flux and metabolite levels within the cell . These interactions highlight the compound’s role in modulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules facilitates its movement across cellular membranes and its accumulation in specific cellular compartments . This transport and distribution are crucial for understanding the compound’s localization and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in areas where it can interact with electron-rich molecules, such as the cytoplasm and organelles involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct this compound to specific compartments, enhancing its biochemical activity and interactions with other biomolecules.
properties
IUPAC Name |
N-ethyl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGCJZLKSBOOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400641 | |
| Record name | N-Ethyl-N-isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54813-77-3 | |
| Record name | N-Ethyl-N-isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethyl-N-isopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



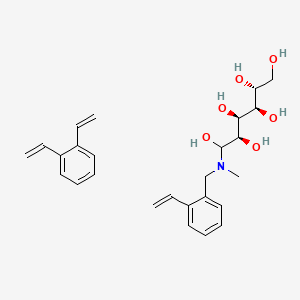
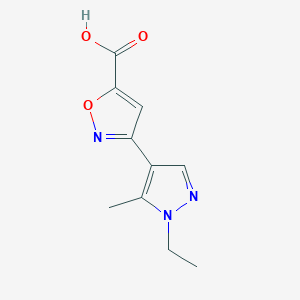
![1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1598882.png)


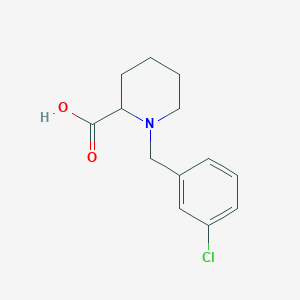
![5-Hydroxy-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1598887.png)
![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)

